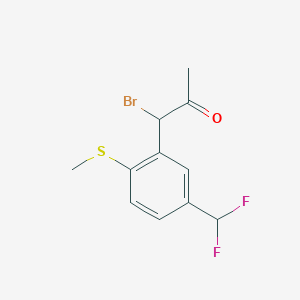
1-(2-Isopropylpyrimidin-4-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isopropylpyrimidin-4-YL)ethanone is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
准备方法
The synthesis of 1-(2-Isopropylpyrimidin-4-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropylpyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
化学反应分析
1-(2-Isopropylpyrimidin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides under appropriate conditions
科学研究应用
1-(2-Isopropylpyrimidin-4-YL)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound is used in the study of enzyme interactions and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
作用机制
The mechanism of action of 1-(2-Isopropylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanone moiety can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s binding affinity and specificity for its target .
相似化合物的比较
1-(2-Isopropylpyrimidin-4-YL)ethanone can be compared with other pyrimidine derivatives, such as:
1-(4-Isopropylpyridin-2-yl)ethanone: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1-(2-Methylpyrimidin-4-yl)ethanone: Differing by the presence of a methyl group instead of an isopropyl group.
1-(2-Isopropylpyridin-4-yl)ethanone: Similar structure but with a pyridine ring and different substitution pattern
属性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
1-(2-propan-2-ylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-6(2)9-10-5-4-8(11-9)7(3)12/h4-6H,1-3H3 |
InChI 键 |
ZGYIZEQLCSSONP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=CC(=N1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methoxyphenylamino)methylene]malononitrile](/img/structure/B14054533.png)













